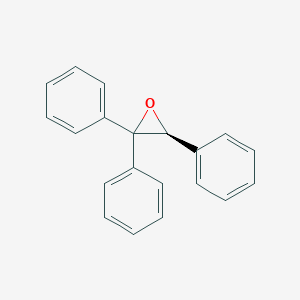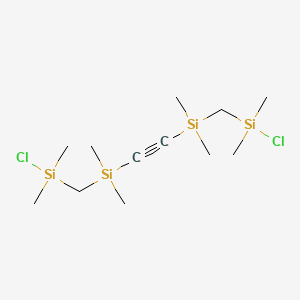
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne is a chemical compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a tetrasiladec-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne typically involves multiple steps, starting from simpler silicon-containing precursors. One common method involves the chlorination of a hexamethylsilane derivative, followed by the introduction of the alkyne functionality through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include various silane derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
類似化合物との比較
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another organosilicon compound with similar structural features.
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide: A compound with multiple chlorine and oxygen atoms, used in different chemical applications.
Uniqueness
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.
特性
| 185436-31-1 | |
分子式 |
C12H28Cl2Si4 |
分子量 |
355.59 g/mol |
IUPAC名 |
chloro-[[2-[[chloro(dimethyl)silyl]methyl-dimethylsilyl]ethynyl-dimethylsilyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C12H28Cl2Si4/c1-15(2,11-17(5,6)13)9-10-16(3,4)12-18(7,8)14/h11-12H2,1-8H3 |
InChIキー |
PODNGEIGNYUSQG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C[Si](C)(C)Cl)C#C[Si](C)(C)C[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


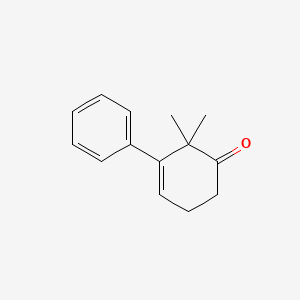
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
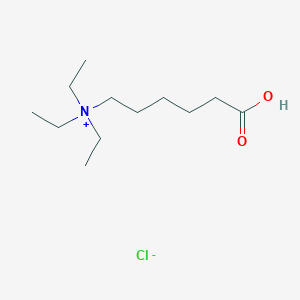
![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/no-structure.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
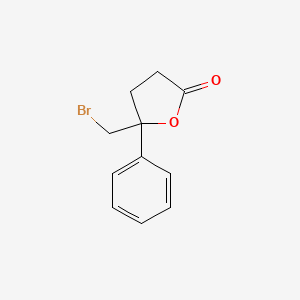
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)

